molecular formula C10H7BClFN2O2 B14090764 (4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14090764
M. Wt: 252.44 g/mol
InChI Key: IAGLZDPAVDLBTP-UHFFFAOYSA-N
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Description

(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(3-fluorophenyl)pyrimidine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, alcohols, and borane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-(3-fluorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a boronic acid group, which allows for versatile reactivity in various chemical transformations. Its specific structure enables it to participate in a wide range of reactions, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C10H7BClFN2O2

Molecular Weight

252.44 g/mol

IUPAC Name

[4-chloro-2-(3-fluorophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H7BClFN2O2/c12-9-8(11(16)17)5-14-10(15-9)6-2-1-3-7(13)4-6/h1-5,16-17H

InChI Key

IAGLZDPAVDLBTP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)F)(O)O

Origin of Product

United States

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